molecular formula C10H18O3 B1616758 Isoamyl levulinate CAS No. 71172-75-3

Isoamyl levulinate

Cat. No.: B1616758
CAS No.: 71172-75-3
M. Wt: 186.25 g/mol
InChI Key: NYIALINCMIXBSP-UHFFFAOYSA-N
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Description

Isoamyl levulinate, also known as 3-methylbutyl 4-oxopentanoate, is a chemical compound with the molecular formula C10H18O3 . It has a molecular weight of 186.2481 .


Synthesis Analysis

The enzymatic production of this compound can be achieved via the esterification of isoamyl alcohol (IA) and levulinic acid (LA), a biomass-based platform chemical . This process uses a low-cost liquid lipase (Eversa® Transform 2.0) immobilized by physical adsorption via hydrophobic interactions on mesoporous poly(styrenene-divinylbenzene) (PSty-DVB) beads as a heterogeneous biocatalyst .


Molecular Structure Analysis

The IUPAC Standard InChI for this compound is InChI=1S/C10H18O3/c1-8(2)6-7-13-10(12)5-4-9(3)11/h8H,4-7H2,1-3H3 . The structure is also available as a 2D Mol file .


Chemical Reactions Analysis

The production of this compound involves the esterification of isoamyl alcohol and levulinic acid . The reaction is conducted using a stoichiometric LA:IA molar ratio (500 mmol L −1 of each reactant) under continuous mechanical stirring at 40 ℃ for 24 h of contact time .


Physical and Chemical Properties Analysis

This compound is a colorless clear liquid . It has a specific gravity of 0.95700 to 0.96300 at 20.00 °C . The refractive index is 1.42700 to 1.43300 at 20.00 °C . The boiling point is 252.00 to 253.00 °C at 760.00 mm Hg .

Mechanism of Action

The mechanism of action for the production of isoamyl levulinate involves the esterification of isoamyl alcohol (IA) and levulinic acid (LA) in a solvent system . This process uses a low-cost liquid lipase (Eversa® Transform 2.0) immobilized by physical adsorption via hydrophobic interactions on mesoporous poly(styrenene-divinylbenzene) (PSty-DVB) beads as a heterogeneous biocatalyst .

Safety and Hazards

Isoamyl levulinate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, and serious eye damage/eye irritant . It should not be released into the environment .

Future Directions

The enzymatic production of isoamyl levulinate from biomass-based materials using an immobilized and low-cost commercial lipase as a catalyst is a new strategy that is proposed to sustainably produce this valuable industrial ester . This process can be considered as an acceptable green process .

Properties

CAS No.

71172-75-3

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

3-methylbutyl 4-oxopentanoate

InChI

InChI=1S/C10H18O3/c1-8(2)6-7-13-10(12)5-4-9(3)11/h8H,4-7H2,1-3H3

InChI Key

NYIALINCMIXBSP-UHFFFAOYSA-N

SMILES

CC(C)CCOC(=O)CCC(=O)C

Canonical SMILES

CC(C)CCOC(=O)CCC(=O)C

density

0.957-0.963 (20°)

71172-75-3

physical_description

Clear colourless liquid;  Light ethereal carmellic aroma

solubility

Practically insoluble or insoluble in water
Soluble (in ethanol)

Origin of Product

United States

Synthesis routes and methods

Procedure details

In the third experiment, a mixture of crystalline fructose (10 g) in isoamyl alcohol (40 mL) and concentrated H2SO4 (0.10 mL) was placed in a sealed Teflon-lined reaction vessel inside a high-density rotor for treatment via microwaves in a MicroSYNTH Microwave Labstation. The sample was heated from room temperature to 160° C. in 3.5 min., and kept there for 10 min. using an irradiation power of 1000 Watts. The vessel was cooled. Analysis indicates a 55% molar yield of isoamyl HMF and 16% yield of isoamyl levulinate from fructose.
Name
fructose
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
0.1 mL
Type
solvent
Reaction Step One
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
16%

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